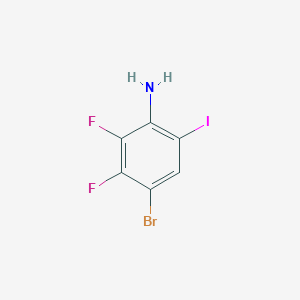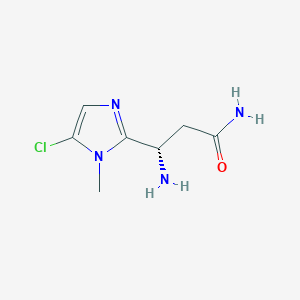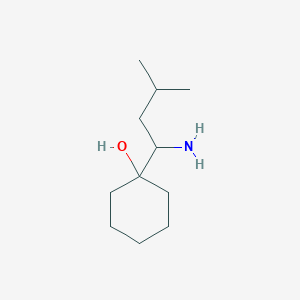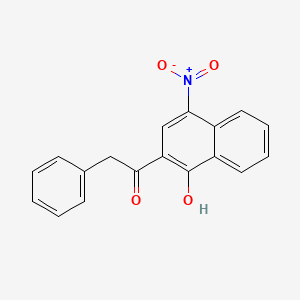
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is an organic compound that belongs to the class of succinates. Succinates are esters or salts of succinic acid, which is a dicarboxylic acid. This compound is characterized by the presence of two tert-butyl groups, a benzyloxy group, and a methoxy group attached to the succinate backbone. It is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy and methoxy groups are introduced through subsequent reactions involving benzyl alcohol and methanol, respectively. The reaction conditions often include the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Di-tert-butyl 2-((benzyloxy)methoxy)butan-1-ol.
Substitution: Various substituted succinate esters.
Aplicaciones Científicas De Investigación
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving succinate derivatives.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The succinate backbone can undergo enzymatic transformations, making it a versatile intermediate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl succinate: Lacks the benzyloxy and methoxy groups, making it less versatile in certain reactions.
Benzyl succinate: Contains a benzyl group but lacks the tert-butyl and methoxy groups.
Methoxy succinate: Contains a methoxy group but lacks the benzyloxy and tert-butyl groups.
Uniqueness
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C20H30O6 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-2-(phenylmethoxymethoxy)butanedioate |
InChI |
InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m0/s1 |
Clave InChI |
BPVDAHWDTXTKMB-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


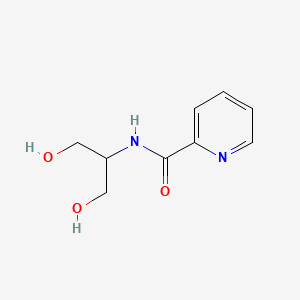
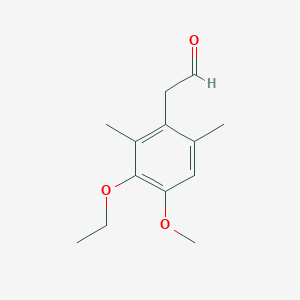

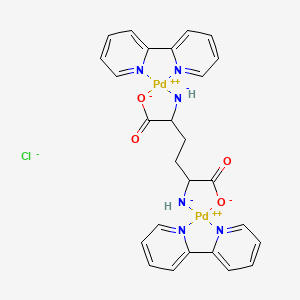
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
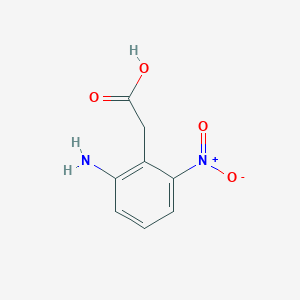
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
